molecular formula C14H22ClNO B13800868 Triethylamine, 2-((p-chlorophenethyl)oxy)- CAS No. 27078-28-0

Triethylamine, 2-((p-chlorophenethyl)oxy)-

Cat. No.: B13800868
CAS No.: 27078-28-0
M. Wt: 255.78 g/mol
InChI Key: VDYIMWUEAYHMRN-UHFFFAOYSA-N
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Description

Triethylamine, 2-((p-chlorophenethyl)oxy)- is an organic compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a p-chlorophenethyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine, 2-((p-chlorophenethyl)oxy)- typically involves the reaction of triethylamine with p-chlorophenethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

Triethylamine+p-Chlorophenethyl chlorideTriethylamine, 2-((p-chlorophenethyl)oxy)-+HCl\text{Triethylamine} + \text{p-Chlorophenethyl chloride} \rightarrow \text{Triethylamine, 2-((p-chlorophenethyl)oxy)-} + \text{HCl} Triethylamine+p-Chlorophenethyl chloride→Triethylamine, 2-((p-chlorophenethyl)oxy)-+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of Triethylamine, 2-((p-chlorophenethyl)oxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Triethylamine, 2-((p-chlorophenethyl)oxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Triethylamine, 2-((p-chlorophenethyl)oxy)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Triethylamine, 2-((p-chlorophenethyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: A simpler amine with similar basic properties.

    Diethylamine: Another amine with two ethyl groups instead of three.

    Trimethylamine: An amine with three methyl groups, differing in size and reactivity.

Uniqueness

Triethylamine, 2-((p-chlorophenethyl)oxy)- is unique due to the presence of the p-chlorophenethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler amines.

Properties

CAS No.

27078-28-0

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethoxy]-N,N-diethylethanamine

InChI

InChI=1S/C14H22ClNO/c1-3-16(4-2)10-12-17-11-9-13-5-7-14(15)8-6-13/h5-8H,3-4,9-12H2,1-2H3

InChI Key

VDYIMWUEAYHMRN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCC1=CC=C(C=C1)Cl

Origin of Product

United States

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